molecular formula C10H13N3O2 B12716599 N,N'-(2-Amino-1,4-phenylene)diacetamide CAS No. 25826-33-9

N,N'-(2-Amino-1,4-phenylene)diacetamide

Katalognummer: B12716599
CAS-Nummer: 25826-33-9
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: ZMESXCXVCYILSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(2-Amino-1,4-phenylene)diacetamide is an organic compound with the molecular formula C10H13N3O2. It is a derivative of acetamide and features a phenylene group substituted with amino and acetamide groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Amino-1,4-phenylene)diacetamide typically involves the reaction of 2-amino-1,4-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the diacetamide derivative. The general reaction scheme is as follows:

2-Amino-1,4-phenylenediamine+2Acetic anhydrideN,N’-(2-Amino-1,4-phenylene)diacetamide+2Acetic acid\text{2-Amino-1,4-phenylenediamine} + 2 \text{Acetic anhydride} \rightarrow \text{N,N'-(2-Amino-1,4-phenylene)diacetamide} + 2 \text{Acetic acid} 2-Amino-1,4-phenylenediamine+2Acetic anhydride→N,N’-(2-Amino-1,4-phenylene)diacetamide+2Acetic acid

Industrial Production Methods

In industrial settings, the production of N,N’-(2-Amino-1,4-phenylene)diacetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(2-Amino-1,4-phenylene)diacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-(2-Amino-1,4-phenylene)diacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N’-(2-Amino-1,4-phenylene)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-(2-Amino-1,4-phenylene)diacrylamide: Similar in structure but with acrylamide groups instead of acetamide.

    N,N’-(2-Chloro-1,4-phenylene)diacetamide: Contains a chloro substituent, which can alter its reactivity and applications.

Uniqueness

N,N’-(2-Amino-1,4-phenylene)diacetamide is unique due to its specific substitution pattern and the presence of both amino and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

25826-33-9

Molekularformel

C10H13N3O2

Molekulargewicht

207.23 g/mol

IUPAC-Name

N-(4-acetamido-3-aminophenyl)acetamide

InChI

InChI=1S/C10H13N3O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15)

InChI-Schlüssel

ZMESXCXVCYILSM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.